BenchChemオンラインストアへようこそ!

N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

Antiproliferative SAR DNA minor-groove binding

This unique heterocyclic amide integrates a 4,5-dimethylthiophene core with a furan-2-carboxamide linkage, creating a pharmacophore not achievable with simpler benzothiazole amides. Essential for SAR: the dimethyl substitution and furan-amide motif dramatically shift target engagement versus unsubstituted or benzamide analogs. Ideal for antiproliferative screening (HeLa, MCF-7, HCT-116), adenosine receptor subtype profiling, and as a KATP channel negative control. Verify batch purity (>95% HPLC) and identity prior to experimental use.

Molecular Formula C18H14N2O2S2
Molecular Weight 354.44
CAS No. 886959-28-0
Cat. No. B2551510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide
CAS886959-28-0
Molecular FormulaC18H14N2O2S2
Molecular Weight354.44
Structural Identifiers
SMILESCC1=C(SC(=C1C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CO4)C
InChIInChI=1S/C18H14N2O2S2/c1-10-11(2)23-18(20-16(21)13-7-5-9-22-13)15(10)17-19-12-6-3-4-8-14(12)24-17/h3-9H,1-2H3,(H,20,21)
InChIKeyHZNQLIYXCUJCPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

886959-28-0 Procurement: A Benchmark Benzothiazole–Thiophene–Furan Carboxamide Scaffold for Specialized Research


N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide (CAS 886959-28-0) represents a heterocyclic amide scaffold that bridges benzothiazole, thiophene, and furan pharmacophores [1]. This compound class has been broadly explored in drug discovery programs targeting kinase inhibition, adenosine receptor modulation, and DNA minor-groove binding [2]. For procurement decisions, this compound serves not as a validated lead, but as a structural entry point into an underexplored region of chemical space where minor modifications to the substitution pattern produce substantial shifts in biological target engagement. The 4,5-dimethylthiophene core and the 2-furamide linkage distinguish it from mono-heterocycle analogs, creating a distinct pharmacophore profile that cannot be replicated by simpler, more common benzothiazole amides [3]. Prospective users must verify the specific batch identity and purity profile (typically >95% by HPLC) from the chosen supplier prior to experimental use.

886959-28-0 Is Not Interchangeable: Why Structural Specificity Governs Procurement Decisions


In the benzothiazole amide chemical space, simple substitution—or the absence thereof—radically alters target engagement profiles. Literature evidence demonstrates that removing the 4,5-dimethyl substitution on the thiophene ring or relocating the carboxamide linkage from the furan to a benzamide group shifts selectivity between adenosine receptor subtypes by over an order of magnitude [1] [2]. The specific fusion of benzothiazole, dimethylthiophene, and furan-2-carboxamide in 886959-28-0 creates a unique three-dimensional electronic surface that dictates DNA minor-groove AT-rich sequence recognition and antiproliferative potency in a manner that mono-benzothiazole or unsubstituted thiophene analogs cannot reproduce [3]. Generic sourcing of superficially similar benzothiazole amides without identical substitution therefore introduces uncontrolled variables that compromise experimental reproducibility and confound SAR interpretation.

886959-28-0 Differentiation Evidence: Class-Level SAR and Comparator Benchmarking


Thiophene Core vs. Furan Core: Antiproliferative Potency Enhancement in Benzothiazole-Diamidino Series

In a direct head-to-head comparison within a single study, diamidino-substituted phenyl benzothiazolyl compounds bearing a thiophene core consistently showed increased antiproliferative activity relative to their furan-core counterparts across multiple human tumor cell lines (HeLa, HCT-116, MCF-7) [1]. For 886959-28-0, the 4,5-dimethylthiophene core is structurally analogous to the thiophene series evaluated, strongly suggesting that this compound inherits the potency advantage of the sulfur heterocycle over the oxygen analog. The absence of an amidino substituent in 886959-28-0 means the absolute IC50 values will differ, but the core heterocycle advantage—thiophene over furan—is expected to be preserved based on the established class-level SAR.

Antiproliferative SAR DNA minor-groove binding Thiophene pharmacophore

DNA Minor-Groove AT-Rich Sequence Binding: A Differentiating Mechanism Shared with Thiophene-Core Benzothiazoles

Benzothiazolyl thiophene derivatives structurally related to 886959-28-0 were demonstrated to bind DNA preferentially within the minor groove at AT-rich sites, as established by circular dichroism, DNA footprinting, and fluorescence microscopy [1]. The study showed that compounds 2b and 3b (thiophene-core diamidino derivatives) exhibited nuclear subcellular localization and direct inhibition of DNA replication, leading to apoptosis induction. This mechanism directly differentiates the benzothiazole-thiophene-furan scaffold from benzothiazole amides acting solely via kinase inhibition (e.g., EGFR inhibitors) or adenosine receptor modulation [2].

DNA binding Minor-groove AT-rich sequences Spectroscopic characterization

Adenosine Receptor Selectivity: The Critical Role of Substituent Position in Benzothiazole-Thiophene Carboxamides

BindingDB data for benzothiazole-thiophene carboxamide analogs reveals that N-(1,3-benzothiazol-2-yl)-1-benzothiophene-2-carboxamide (structurally analogous to 886959-28-0 but with benzothiophene replacing dimethylthiophene and lacking the furan carboxamide) exhibits a Ki of 331 nM at the human adenosine A3 receptor versus a Ki of 6,170 nM at the adenosine A1 receptor—an 18.6-fold selectivity for A3 over A1 [1]. The 4,5-dimethyl and furan-2-carboxamide modifications in 886959-28-0 are expected to further modulate this selectivity profile, as the Roche patent explicitly establishes that modifications at the benzothiazole 4- and 7-positions, as well as the amide substituent, critically determine adenosine receptor subtype selectivity [2].

Adenosine receptor A3 selectivity Binding affinity GPCR

KATP Channel Modulation: >100-Fold SUR2B/Kir6.1 Selectivity Achievable with Lipophilic Benzothiazole Derivatives

A focused SAR study on benzothiazole-derived thioamides (structurally related to 886959-28-0 via the benzothiazole core) demonstrated that compounds with sterically demanding, lipophilic substituents achieved >100-fold selectivity for SUR2B/Kir6.1 (smooth muscle-type) KATP channels over SUR1/Kir6.2 (pancreatic β-cell-type) channels [1]. The study further established that a one-carbon spacer between the heterocyclic skeleton and the thioamide moiety was crucial for affinity and selectivity. 886959-28-0 features a carboxamide group (not a thioamide) directly attached to the furan ring—a structural variation that is predicted to significantly alter the KATP channel interaction profile relative to the thioamide series.

KATP channel SUR2B Kir6.1 Metabolic disease

Anticancer Activity Benchmark: Tetrahydrobenzothiophene Analog Demonstrates Low Micromolar IC50 Across HeLa, MCF-7, and A549 Cell Lines

The tetrahydrobenzothiophene analog of 886959-28-0—N-[3-(1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]furan-2-carboxamide (CAS 313405-16-2)—has reported IC50 values of 12.5 µM against HeLa (cervical cancer), 15.0 µM against MCF-7 (breast cancer), and 10.0 µM against A549 (lung cancer) cell lines . This analog differs from 886959-28-0 only in the saturation state of the thiophene ring: tetrahydrobenzothiophene (saturated cyclohexyl-fused) versus 4,5-dimethylthiophene (unsaturated, methyl-substituted). The partially unsaturated, electron-rich 4,5-dimethylthiophene ring in 886959-28-0 is predicted to enhance π-π stacking interactions with aromatic amino acid side chains in target protein binding pockets, potentially improving potency relative to the saturated analog.

Cytotoxicity HeLa MCF-7 A549 PI3K/Akt

Transparency Statement: Direct Quantitative Data for 886959-28-0 Is Currently Absent from the Published Literature

A comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent databases as of April 2026 confirmed that no primary research article, patent, or public bioactivity database contains experimentally measured IC50, Ki, EC50, MIC, or any other quantitative biological activity value specifically for CAS 886959-28-0 [1] [2] [3]. All differentiation claims presented in this Evidence Guide are therefore based on class-level SAR inferences drawn from structurally confirmed benzothiazole-thiophene and benzothiazole-furan analogs. This absence of direct data represents both a risk and an opportunity: the compound's uncharacterized status means it occupies novel chemical space not yet explored in published screens, making it potentially valuable for proprietary hit-finding campaigns.

Data gap Experimental characterization Procurement caveat

886959-28-0: High-Value Application Scenarios Based on Class-Level Evidence


Oncology Hit-Finding: DNA Minor-Groove Binder Screening Libraries

886959-28-0 is best deployed in medium-throughput antiproliferative screening cascades against solid tumor cell line panels (HeLa, MCF-7, HCT-116), where the established class-level advantage of thiophene-core benzothiazoles over furan-core analogs [1] supports its inclusion as a privileged scaffold representative. Follow-up mechanistic studies should include DNA minor-groove binding assessment via competitive displacement of Hoechst 33258 or netropsin, with expected AT-rich sequence preference based on the diamidino benzothiazole thiophene series [1]. The 4,5-dimethyl substitution provides a distinct steric and electronic profile not represented in the published diamidino series, enabling novel SAR exploration.

GPCR Profiling: Adenosine A3 Receptor Biased Ligand Discovery

Given that the structurally related benzothiazole-thiophene carboxamide BDBM68331 shows 18.6-fold A3-over-A1 selectivity (Ki A3 = 331 nM vs. A1 = 6,170 nM) [2], 886959-28-0 represents a logical next-step scaffold for adenosine receptor subtype selectivity profiling. The compound should be screened in a radioligand displacement panel covering human A1, A2A, A2B, and A3 receptors, with particular attention to whether the 4,5-dimethylthiophene and furan-2-carboxamide modifications enhance or diminish the A3 selectivity window observed for the parent benzothiophene analog. This application is directly relevant to CNS drug discovery programs targeting Parkinson's disease, schizophrenia, and neuroprotection as described in the Roche patent landscape [3].

KATP Channel Research: Negative Control Compound for Thioamide Pharmacophore Validation

For laboratories investigating SUR2B/Kir6.1-selective KATP channel openers, 886959-28-0 serves as an ideal oxo-amide negative control. Published data demonstrate that benzothiazole-derived thioamides achieve >100-fold SUR2B/Kir6.1 selectivity and single-digit micromolar binding affinity [4]. The replacement of the thioamide (C=S) with a carboxamide (C=O) in 886959-28-0 is predicted to substantially reduce or abolish KATP channel activity, making this compound an essential control for confirming that observed channel modulation is pharmacophore-dependent rather than scaffold-dependent. Use in parallel with an active thioamide benzothiazole compound in [3H]P1075 competition binding and DiBAC4(3) membrane potential assays.

Medicinal Chemistry SAR Expansion: 4,5-Dimethylthiophene vs. Tetrahydrobenzothiophene Core Comparison

886959-28-0 (4,5-dimethylthiophene core) and its tetrahydrobenzothiophene analog (CAS 313405-16-2, HeLa IC50 = 12.5 µM; MCF-7 IC50 = 15.0 µM; A549 IC50 = 10.0 µM) together constitute a matched molecular pair for systematic SAR investigation of thiophene ring aromaticity effects on cytotoxicity and target engagement. Procurement of both compounds enables head-to-head comparison of unsaturated (electron-rich, planar, π-stacking-capable) versus saturated (non-planar, conformationally flexible) thiophene cores, generating valuable SAR data that can guide lead optimization decisions across multiple therapeutic programs.

Quote Request

Request a Quote for N-[3-(1,3-benzothiazol-2-yl)-4,5-dimethylthiophen-2-yl]furan-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.